molecular formula C12H8N2O B188569 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile CAS No. 43083-13-2

2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B188569
CAS No.: 43083-13-2
M. Wt: 196.2 g/mol
InChI Key: KTUZHAVCKLQHCN-UHFFFAOYSA-N
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Description

2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that belongs to the class of pyridones It is characterized by the presence of a phenyl group attached to the 6th position of the dihydropyridine ring and a nitrile group at the 3rd position

Preparation Methods

The synthesis of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile can be achieved through several methods. One common synthetic route involves the condensation of aniline, ethyl cyanoacetate, and ethyl acetoacetate in the presence of a base such as potassium hydroxide . The reaction typically proceeds under reflux conditions in ethanol, leading to the formation of the desired product. Another method involves the cyclization of acetoacetanilide with methyl cyanoacetate in ethanol with the addition of potassium hydroxide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The phenyl group can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions.

Scientific Research Applications

2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:

Comparison with Similar Compounds

2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile can be compared with other similar compounds such as:

Properties

IUPAC Name

2-oxo-6-phenyl-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H8N2O/c13-8-10-6-7-11(14-12(10)15)9-4-2-1-3-5-9/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUZHAVCKLQHCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C(=O)N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30293746
Record name 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile
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Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43083-13-2
Record name 1,2-Dihydro-2-oxo-6-phenyl-3-pyridinecarbonitrile
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Record name 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features of 2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile and how do they influence its interactions?

A1: this compound is characterized by a dihydropyridine ring core with a phenyl group at the 6th position and a nitrile group at the 3rd position. The presence of the N—H group enables the formation of hydrogen bonds, significantly impacting its interactions. For instance, it forms dimers through N—H⋯O hydrogen bonds. [] Additionally, π–π interactions stemming from the aromatic rings further contribute to its intermolecular interactions. [] These structural features play a crucial role in defining the compound's packing in the solid state and potentially influencing its physical and chemical properties.

Q2: Can you elaborate on the synthesis of this compound derivatives and their potential applications?

A2: Researchers have successfully synthesized a series of novel dihydropyridine derivatives, including 4-(4-hydroxy-3-methoxyphenyl)-6-(2-hydroxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile, 4-(4-hydroxy-3-methoxyphenyl)-6-(4-hydroxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile, 6-(4-chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile, and 4-(4-hydroxy-3-methoxyphenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile. [] These compounds were characterized using techniques like IR, 1H NMR, 13C NMR, and mass spectrometry. [] The synthesis of such derivatives allows for the exploration of their structure-activity relationships and potential applications in various fields. For instance, these derivatives have been studied for their physicochemical properties in dimethyl sulfoxide, providing insights into solute-solvent interactions and potential applications in material science or drug delivery. []

Q3: How have computational methods contributed to understanding this compound derivatives?

A3: Computational chemistry, particularly density functional theory (DFT) studies, has been instrumental in understanding the conformational preferences and interactions of this compound derivatives. [] For instance, studies on propylene-bridged dimers of 4-methyl-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile revealed the influence of inter- and intramolecular interactions on the linker's conformation. [] These insights are crucial for understanding the compound's behavior in different environments and for designing derivatives with potentially enhanced properties.

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